molecular formula C5H10N2O2 B556457 (S)-2-Acetamidopropanamide CAS No. 15962-47-7

(S)-2-Acetamidopropanamide

Cat. No.: B556457
CAS No.: 15962-47-7
M. Wt: 130.15 g/mol
InChI Key: DVOVBGJJSFSOPZ-UHFFFAOYSA-N
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Description

(S)-2-Acetamidopropanamide, also known as Acetamidopropanamide, is a chiral amide compound with a variety of applications in the fields of organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of a wide range of molecules, including drugs, agrochemicals, and natural products. In addition, this compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Lacosamide Isothiocyanate-Based Agents

  • Application in Seizure Protection : The study by (Park et al., 2009) explores analogues of (R)-2, specifically (R)-N-benzyl 2-acetamido-3-methoxypropionamide, for seizure protection in mice. It details a robust strategy for discovering proteins interacting with these compounds, potentially advancing the understanding of seizure mechanisms and treatment.

4-Substituted Pyrrolidone Butanamides

  • Antiepileptic Activity : The work of (Kenda et al., 2004) discusses the development of 4-substituted pyrrolidone butanamides, with a focus on their significant antiepileptic activity. This research offers insights into novel antiepileptic drugs and their potential mechanisms of action.

Acetamide and Formamide Derivatives

  • Biological Properties : The biological effects of acetamide and formamide, including their derivatives, are explored in a study by (Kennedy, 1986). This comprehensive review provides an understanding of the biological interactions and potential applications of these compounds in various fields.

Paracetamol Analogues

  • Vibrational Spectroscopy and Conformational Analysis : Research conducted by (Viana et al., 2017) on a structure analogous to paracetamol, which includes elements of acetamidopropanamide, contributes to the understanding of the electronic properties and molecular dynamics of such compounds.

Acetaminophen-Induced Hepatotoxicity

  • Hydrogen Sulfide's Curative Effects : A study by (Morsy et al., 2010) discusses the potential therapeutic value of hydrogen sulfide in treating acetaminophen-induced hepatotoxicity, shedding light on new therapeutic strategies for liver damage.

Anticonvulsant Activities

  • Functionalized N-Benzyl 2-Acetamidoacetamides : The paper by (Choi et al., 1996) explores the anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides, providing insights into the structural requirements for anticonvulsant properties.

Antitrypanosomal Drugs

  • Impact on DNA Structure : (Shapiro & Englund, 1990) provide an understanding of how certain antitrypanosomal drugs, including compounds related to acetamidopropanamide, impact the DNA structure of parasites, aiding in the development of targeted antiparasitic therapies.

Properties

IUPAC Name

2-acetamidopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOVBGJJSFSOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982947
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64397-30-4, 15962-47-7
Record name Propanamide, 2-(acetylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064397304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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